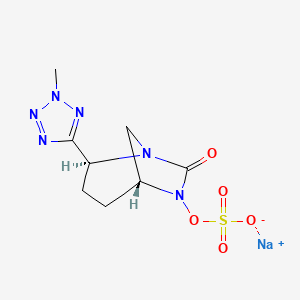
Antibacterial agent 58
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 58 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 58 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance its antibacterial activity. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient and consistent production of the compound. The process involves rigorous quality control measures to ensure that the final product meets the required standards for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 58 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific antibacterial applications.
Aplicaciones Científicas De Investigación
Antibacterial Agent 58 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the mechanisms of resistance.
Medicine: this compound is being explored as a potential treatment for various bacterial infections, particularly those that are resistant to conventional antibiotics.
Industry: It is used in the development of antibacterial coatings and materials, which are essential in healthcare settings to prevent the spread of infections.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 58 involves several key steps:
Targeting Bacterial DNA: The compound interferes with the replication and transcription processes, preventing the bacteria from multiplying.
Inhibiting Protein Synthesis: It binds to bacterial ribosomes, disrupting the synthesis of essential proteins required for bacterial growth and survival.
Disrupting Cell Wall Synthesis: this compound inhibits the enzymes involved in cell wall synthesis, leading to the weakening and eventual lysis of bacterial cells.
Comparación Con Compuestos Similares
Penicillin: Like Antibacterial Agent 58, penicillin targets bacterial cell wall synthesis but has a different chemical structure and spectrum of activity.
Ciprofloxacin: This compound also targets bacterial DNA but is more effective against a different range of bacterial species.
Tetracycline: Similar to this compound, tetracycline inhibits protein synthesis but has a broader spectrum of activity.
Uniqueness: this compound stands out due to its ability to target multiple bacterial processes simultaneously, making it highly effective against drug-resistant strains. Its unique chemical structure also allows for modifications that can enhance its activity and reduce potential side effects.
Propiedades
Fórmula molecular |
C8H11N6NaO5S |
|---|---|
Peso molecular |
326.27 g/mol |
Nombre IUPAC |
sodium;[(2S,5R)-2-(2-methyltetrazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C8H12N6O5S.Na/c1-12-10-7(9-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1 |
Clave InChI |
WODYOZCEFGMNTP-IBTYICNHSA-M |
SMILES isomérico |
CN1N=C(N=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CN1N=C(N=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


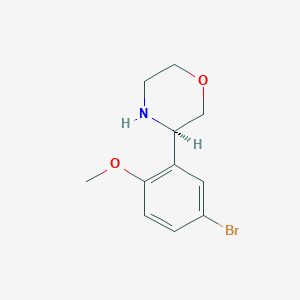
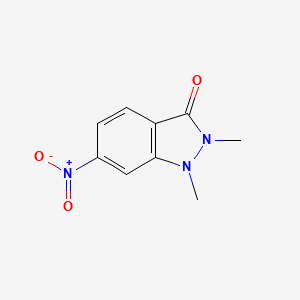
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
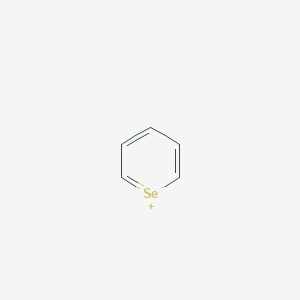


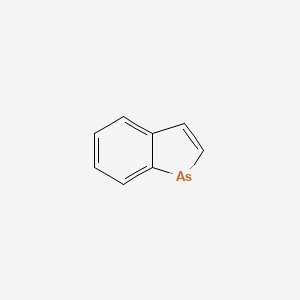

![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
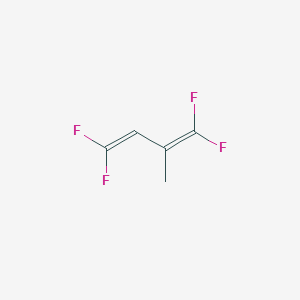
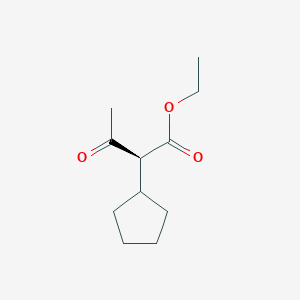

![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
